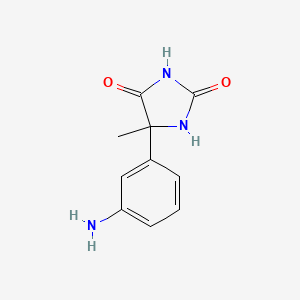

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Übersicht

Beschreibung

The compound “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine, which is a type of heterocyclic compound. The presence of an amino group (NH2) on the phenyl ring and a dione group (two carbonyl groups) on the imidazolidine ring could potentially give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of an imidazolidine ring attached to a phenyl ring via a carbon atom. The phenyl ring would have an amino group attached, and the imidazolidine ring would have two carbonyl groups and a methyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and carbonyl groups. These functional groups are often involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. The presence of polar functional groups like the amino and carbonyl groups could potentially make this compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Sensing Applications

This compound’s interaction with diols and strong Lewis bases such as fluoride or cyanide anions makes it valuable in sensing applications. It can be used in both homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling

Due to its reactivity with diols, “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” can be employed in biological labelling. This application is crucial for tracking and observing biological processes in research and diagnostic practices .

Protein Manipulation and Modification

The compound’s boronic acid moiety allows for the manipulation and modification of proteins. This is particularly useful in the study of protein function, structure, and interactions .

Separation Technologies

In the field of separation technologies, this compound can be utilized for the electrophoresis of glycated molecules, aiding in the separation and analysis of complex biological samples .

Development of Therapeutics

The interaction with diols also extends to the development of therapeutics. “5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione” could be used in the design of molecules that target specific biological pathways for therapeutic intervention .

Analytical Methods

As a building material for microparticles, this compound contributes to the development of innovative analytical methods. These methods can enhance the detection and quantification of various biological and chemical substances .

Polymers for Controlled Release

Incorporating this compound into polymers can lead to the controlled release of drugs like insulin. This application is particularly relevant in the treatment of chronic diseases such as diabetes .

Carbohydrate Chemistry and Glycobiology

Lastly, the compound plays a significant role in carbohydrate chemistry and glycobiology. Its applications include analysis, separation, protection, and activation of carbohydrates, which are essential for understanding and manipulating complex biological systems .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target mycobacterium tuberculosis, the causative agent of tuberculosis

Mode of Action

Compounds with similar structures have been found to inhibit the synthesis of proteins in bacteria, thereby preventing their growth and proliferation . This is achieved by binding to the 23S ribosomal RNA of the bacteria .

Biochemical Pathways

Compounds with similar structures have been found to interfere with atp homeostasis, causing a rapid decrease in intracellular atp levels . This suggests that the compound may affect energy production pathways in the target organisms.

Pharmacokinetics

Compounds with similar structures have been found to have high gi absorption and are considered bbb permeant This suggests that the compound may have good bioavailability

Result of Action

Compounds with similar structures have been found to display potent in vitro activity against both drug-susceptible and drug-resistant mycobacterium tuberculosis . This suggests that the compound may have significant antimicrobial effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3-aminophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFIISOFQBYREX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1372180.png)